molecular formula C12H8ClN5O2 B1663405 5CITEP CAS No. 245426-70-4

5CITEP

Cat. No.: B1663405
CAS No.: 245426-70-4
M. Wt: 289.68 g/mol
InChI Key: FIBQKRNTWLEWHF-WMZJFQQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5CITEP is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique combination of indole, tetrazole, and propenone moieties, which may contribute to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5CITEP typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of 5-Chloroindole: Starting from an appropriate precursor, 5-chloroindole can be synthesized through electrophilic substitution reactions.

    Introduction of the Tetrazole Group: The tetrazole moiety can be introduced via cycloaddition reactions involving azides and nitriles.

    Formation of the Propenone Moiety: The final step involves the condensation of the indole and tetrazole intermediates with an appropriate aldehyde or ketone under basic or acidic conditions to form the propenone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5CITEP can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The propenone moiety can be reduced to form saturated alcohols.

    Substitution: The chloro group on the indole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and tetrazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5CITEP may involve interactions with specific molecular targets such as enzymes or receptors. The indole and tetrazole moieties are known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromoindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone: Similar structure with a bromo group instead of a chloro group.

    1-(5-Methylindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone: Similar structure with a methyl group instead of a chloro group.

Uniqueness

5CITEP is unique due to the presence of the chloro group, which may impart different chemical reactivity and biological activity compared to its analogs

Properties

CAS No.

245426-70-4

Molecular Formula

C12H8ClN5O2

Molecular Weight

289.68 g/mol

IUPAC Name

(Z)-3-(5-chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C12H8ClN5O2/c13-6-1-2-9-7(3-6)8(5-14-9)10(19)4-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-4-

InChI Key

FIBQKRNTWLEWHF-WMZJFQQLSA-N

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=CN2)/C(=C/C(=O)C3=NNN=N3)/O

SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O

Synonyms

5-ClTEP;  5CITEP;  5ClTEP;  (Z)-3-(5-Chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5CITEP
Reactant of Route 2
Reactant of Route 2
5CITEP
Reactant of Route 3
5CITEP
Reactant of Route 4
5CITEP
Reactant of Route 5
5CITEP
Reactant of Route 6
5CITEP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.